molecular formula C9H8F4O B1428843 1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-ol CAS No. 1344006-94-5

1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-ol

Cat. No.: B1428843
CAS No.: 1344006-94-5
M. Wt: 208.15 g/mol
InChI Key: NNHSNLBBGIBVDH-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H8F4O and a molecular weight of 208.15 g/mol . This compound is characterized by the presence of both trifluoromethyl and fluorophenyl groups, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with trifluoroacetone in the presence of a reducing agent such as sodium borohydride . The reaction typically occurs under mild conditions, yielding the desired product with high purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality material suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols .

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-ol involves its interaction with various molecular targets. The trifluoromethyl and fluorophenyl groups enhance its lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in enzymes and receptors. This interaction can modulate the activity of these proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-ol is unique due to the presence of both trifluoromethyl and fluorophenyl groups, which confer distinct chemical and physical properties. These groups enhance its reactivity and make it a valuable intermediate in the synthesis of complex fluorinated compounds .

Properties

IUPAC Name

1,1,1-trifluoro-3-(4-fluorophenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4O/c10-7-3-1-6(2-4-7)5-8(14)9(11,12)13/h1-4,8,14H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHSNLBBGIBVDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(F)(F)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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